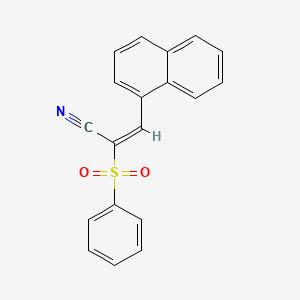

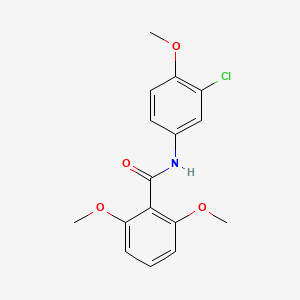

![molecular formula C14H12O7 B5661694 methyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]-2-furoate](/img/structure/B5661694.png)

methyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]-2-furoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Furan derivatives are synthesized through various methods, including the chloromethylation of 3-furoates followed by a Friedel–Crafts reaction to yield 5-aralkyl-3-furoates. These compounds can also be synthesized more conveniently by condensing the ethylene acetals of 5-substituted levulinic esters with ethyl formate, leading to furans upon direct cyclization by aqueous acids or to thiophens when using phosphorus pentasulphide (Elliott, Janes, & Pearson, 1971).

Molecular Structure Analysis

The molecular structure of furan derivatives often includes a central, eight-membered –C(H)–C(H)–CC–(CH2)2–CC, ring appended to a cyclopentenyl and two phenyl rings, as seen in the diastereoisomeric compounds obtained from the intramolecular electrohydrocyclisation of methyl (2E)-3-[2-(2-{2-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]phenyl}ethyl)phenyl]prop-2-enoate (Curilazo et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are diverse, involving various types of transformations, such as the Garcia-Gonzalez reaction, which leads to glycosidase inhibitory activities in derivatives of furan compounds (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).

Physical Properties Analysis

Furan derivatives' physical properties are significantly influenced by their molecular structure. For example, the crystal structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate provides insight into the intramolecular hydrogen bond formation that influences the physical properties of these compounds (Manolov, Morgenstern, & Hegetschweiler, 2012).

Chemical Properties Analysis

The chemical properties of furan derivatives, including their reactivity and stability, are key areas of study. The synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates exemplifies the chemical versatility and potential of these compounds for further functionalization (Kuticheva, Pevzner, & Petrov, 2015).

properties

IUPAC Name |

methyl 5-[2-oxo-2-(2,4,6-trihydroxyphenyl)ethyl]furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O7/c1-20-14(19)12-3-2-8(21-12)6-11(18)13-9(16)4-7(15)5-10(13)17/h2-5,15-17H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RACMYKZFDHYXCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CC(=O)C2=C(C=C(C=C2O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-chloro-2-pyridinyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5661619.png)

![3-[(4-ethoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazole](/img/structure/B5661629.png)

![2-[4-(dimethylamino)benzylidene]-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B5661634.png)

![2-(3-methoxypropyl)-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5661641.png)

![2-phenyl-N-[2-(pyridin-3-ylamino)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5661643.png)

![(3R*,4S*)-4-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1,4-diazepan-1-yl]tetrahydrofuran-3-ol](/img/structure/B5661650.png)

![2-propyl-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5661654.png)

![3-(4-chlorophenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5661662.png)